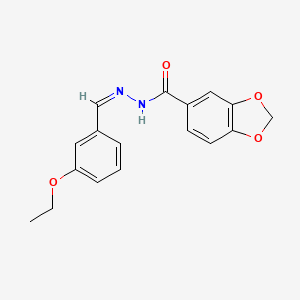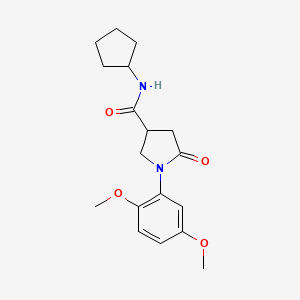![molecular formula C21H23N3O5 B4791700 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B4791700.png)
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide
Vue d'ensemble
Description
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide, commonly referred to as DMXAA, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. This compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies due to its unique chemical structure and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. DMXAA has been shown to activate the production of cytokines and chemokines, which are involved in the immune response. In addition, DMXAA has been shown to induce apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. This compound has been shown to increase the production of nitric oxide, which is involved in the immune response. In addition, DMXAA has been shown to decrease the production of pro-inflammatory cytokines, which are involved in the development of cancer. DMXAA has also been shown to decrease the production of angiogenic factors, which are involved in the development of new blood vessels that supply tumors.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been extensively studied for its potential use in cancer treatment. In addition, DMXAA has been shown to have anti-tumor activity in a variety of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell death.
However, there are also limitations to the use of DMXAA in lab experiments. This compound has been shown to have variable activity in different cancer cell lines, and its mechanism of action is not fully understood. In addition, DMXAA has not yet been approved for use in humans, which limits its potential clinical applications.
Orientations Futures
There are several future directions for research on DMXAA. One area of research is focused on understanding the mechanism of action of this compound and identifying the specific pathways involved in tumor cell death. Another area of research is focused on developing new analogs of DMXAA that may have improved anti-tumor activity and fewer side effects. Finally, there is ongoing research on the potential clinical applications of DMXAA, including its use in combination with other cancer treatments.
Applications De Recherche Scientifique
DMXAA has been extensively studied for its potential use in cancer treatment. This compound has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. In addition, DMXAA has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
Propriétés
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-26-16-8-5-4-7-15(16)22-19(25)9-6-10-20-23-21(24-29-20)14-11-12-17(27-2)18(13-14)28-3/h4-5,7-8,11-13H,6,9-10H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIPRURLRWOMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-benzyl-1-piperazinyl)sulfonyl]-7-methyl-2,1,3-benzothiadiazole](/img/structure/B4791631.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-2-naphthylacetamide](/img/structure/B4791639.png)

![6-cyclopropyl-N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N,1-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4791651.png)
![N-(3-nitrophenyl)-N'-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}urea](/img/structure/B4791659.png)
![9-ethyl-3-{[4-(2-naphthylmethyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4791664.png)
![3-{5-[(4-benzyl-1-piperidinyl)carbonyl]-4-methyl-1,3-thiazol-2-yl}pyridine](/img/structure/B4791671.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4791682.png)
![8-[4-(cyclopropylcarbonyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4791690.png)
![3-[(2,4-difluorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4791692.png)
![N-(4-acetylphenyl)-N'-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4791723.png)

![4-ethyl 2-methyl 3-methyl-5-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4791732.png)